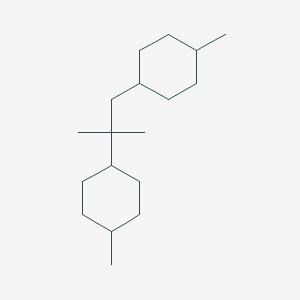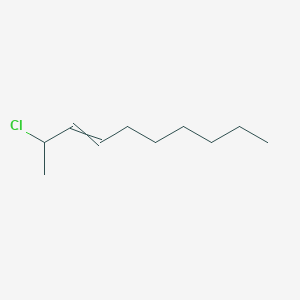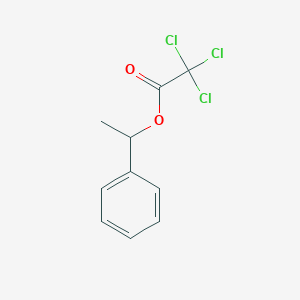![molecular formula C13H13NO2S B14311703 2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile CAS No. 110921-43-2](/img/structure/B14311703.png)
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile is a chemical compound with the molecular formula C₁₃H₁₃NO₂S This compound features a cyclopentane ring substituted with a benzenesulfinylmethyl group, a ketone, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile typically involves multiple steps:
Formation of the Benzenesulfinylmethyl Intermediate: This step involves the reaction of benzene with a sulfinylating agent to introduce the sulfinyl group.
Cyclopentane Ring Formation: The intermediate is then reacted with a suitable cyclopentane precursor under conditions that promote ring closure.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, often using a cyanide source.
Oxidation to Form the Ketone: The final step involves the oxidation of the appropriate carbon to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone.
Reduction: The ketone and nitrile groups can be reduced to their corresponding alcohol and amine, respectively.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of amides, esters, or other substituted products.
Scientific Research Applications
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfinyl group can participate in redox reactions, while the nitrile and ketone groups can form hydrogen bonds or covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-[(Benzenesulfinyl)methyl]-3-hydroxycyclopentane-1-carbonitrile: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile is unique due to the presence of both a benzenesulfinyl group and a nitrile group on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique combination of functional groups makes it a valuable target for research in various scientific disciplines.
Properties
CAS No. |
110921-43-2 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(benzenesulfinylmethyl)-3-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2S/c14-8-10-6-7-13(15)12(10)9-17(16)11-4-2-1-3-5-11/h1-5,10,12H,6-7,9H2 |
InChI Key |
QPSBCSYCAFXJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1C#N)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
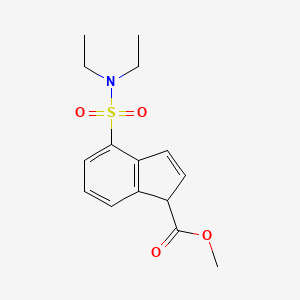
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
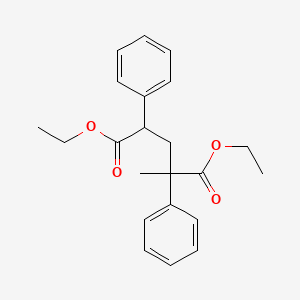
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
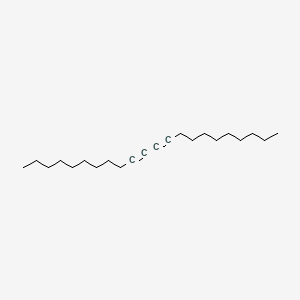
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)

